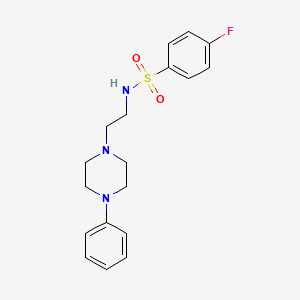

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2S/c19-16-6-8-18(9-7-16)25(23,24)20-10-11-21-12-14-22(15-13-21)17-4-2-1-3-5-17/h1-9,20H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAOLICTQHAEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-aminoethyl)-4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide: A structurally similar compound with a pyridine ring instead of a benzene ring.

Uniqueness

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom enhances its metabolic stability and binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

4-Fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the sulfonamide class, characterized by the presence of a sulfonyl group attached to an aromatic ring. Its structure can be represented as:

This compound features:

- A fluorine atom which may enhance lipophilicity and biological activity.

- A phenylpiperazine moiety , known for its role in modulating neurotransmitter systems.

Anticonvulsant Activity

Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models. The results showed that certain compounds provided protective effects against seizures in the maximal electroshock (MES) test, with notable activity observed at doses of 100 mg/kg and 300 mg/kg .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound ID | Dose (mg/kg) | MES Test Results |

|---|---|---|

| 12 | 100 | Effective |

| 19 | 300 | Highly Effective |

| 24 | 100 | Moderate Effect |

The study highlighted that compounds with higher lipophilicity tended to show delayed but prolonged anticonvulsant action, suggesting a correlation between lipophilicity and CNS distribution .

Antitumor Activity

The compound's structural analogs have also been investigated for anticancer properties. For instance, derivatives with sulfonamide functionalities have shown promising cytotoxic activity against various cancer cell lines. In particular, studies have reported IC50 values indicating significant antiproliferative effects against MCF-7 breast cancer cells and others .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 16a | MCF-7 | 0.12 |

| 17a | HeLa | 0.65 |

| 17b | CaCo-2 | 2.41 |

These findings suggest that the introduction of electron-donating groups may enhance biological activity, while the presence of halogens can reduce potency .

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to this compound reveals critical insights into how modifications can affect biological activity:

- Substituent Effects : Electron-donating groups enhance activity, while electron-withdrawing groups diminish it.

- Lipophilicity : Increased lipophilicity correlates with improved CNS penetration and prolonged action.

Case Studies

- Anticonvulsant Screening : A series of piperazine derivatives were tested for anticonvulsant activity using MES and scPTZ tests. The most effective compounds demonstrated significant protection against seizures, establishing a benchmark for future research on similar structures .

- Cytotoxicity Evaluation : In vitro studies on cancer cell lines showed that specific modifications to the piperazine ring can lead to enhanced cytotoxic effects, warranting further exploration into their mechanisms of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 4-fluorobenzenesulfonyl chloride with 2-(4-phenylpiperazin-1-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Optimize temperature (0–25°C) and stoichiometry to minimize side products like sulfoxides or over-alkylated derivatives .

- Yield Considerations : Lower temperatures (0–5°C) improve selectivity for the mono-substituted product, while excess amine reduces hydrolysis of the sulfonyl chloride intermediate.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the integration of aromatic protons (4-fluorophenyl) and piperazine methylene groups.

- X-ray Crystallography : Resolves conformational details (e.g., torsional angles between the sulfonamide and piperazine moieties) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~430.5 g/mol).

Advanced Research Questions

Q. How can researchers investigate the compound’s affinity for serotonin (5-HT) or dopamine receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use -labeled ligands (e.g., -ketanserin for 5-HT) in transfected HEK293 cells.

- Protocol : Incubate membranes with test compound (0.1 nM–10 µM), filter, and measure displacement of radioligand.

- Data Analysis : Calculate IC values using nonlinear regression; compare to reference antagonists (e.g., risperidone) .

- Functional Assays : Monitor cAMP accumulation or calcium flux to assess inverse agonism/antagonism.

Q. How should discrepancies in reported enzyme inhibition data (e.g., PDE10A vs. PDE3B) be addressed?

- Methodological Answer :

- Source Evaluation : Compare assay conditions (e.g., enzyme source, substrate concentration). For example:

- PDE10A : Use human recombinant enzyme with 1 µM cAMP; IC values may vary if Mg concentrations differ .

- Control Experiments : Include positive controls (e.g., papaverine for PDE10A) to validate assay reproducibility.

- Meta-Analysis : Pool data from multiple studies (≥3 independent labs) to identify trends or outliers .

Q. What strategies mitigate unexpected reaction byproducts during scale-up synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities (e.g., bis-sulfonylated derivatives).

- Process Optimization :

- Temperature Control : Gradual addition of sulfonyl chloride reduces exothermic side reactions.

- Purification : Flash chromatography (silica gel, 5% MeOH/CHCl) removes polar byproducts .

Comparative Pharmacological Data

Contradiction Analysis

- Unexpected Crystal Packing in Structural Studies :

- Issue : Discrepancies in piperazine ring puckering between X-ray and computational models.

- Resolution : Validate using ab initio DFT calculations (B3LYP/6-31G*) to assess energy-minimized conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.